molecular formula C15H16N2O B5869178 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5869178
M. Wt: 240.30 g/mol
InChI Key: RFZKJGKWXQAEDV-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-N-(pyridin-3-ylmethyl)acetamide is an acetamide derivative featuring a 4-methylphenyl group attached to the acetamide backbone and a pyridin-3-ylmethyl substituent on the nitrogen atom. The compound combines aromatic (methylphenyl) and heteroaromatic (pyridinyl) moieties, which may influence its physicochemical properties, such as solubility and lipophilicity, and biological interactions.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12-4-6-13(7-5-12)9-15(18)17-11-14-3-2-8-16-10-14/h2-8,10H,9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZKJGKWXQAEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 4-methylbenzylamine with pyridine-3-carboxaldehyde, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme involved in disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Substituent Effects

The compound’s structure can be compared to other acetamides with aromatic or heteroaromatic substituents:

Compound Name Key Substituents Molecular Weight Biological Activity Source
2-(4-Methylphenyl)-N-(pyridin-3-ylmethyl)acetamide 4-Methylphenyl, pyridin-3-ylmethyl ~254.3 (calc.) Not reported Target Compound
N-(4-(Pyridin-3-yl)phenyl)acetamide 4-Pyridin-3-ylphenyl 212.25 Not reported
2-(3-Methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide 3-Methylphenyl, 4-methyl-2-pyridinyl 240.30 Not reported
N-(4-Hydroxyphenethyl)acetamide 4-Hydroxyphenethyl 194.23 Cytotoxic (moderate)
2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide Sulfonyl-piperazine, trichlorophenyl 282.37 Not reported (complex API)

Key Observations :

  • Pyridine vs. Phenyl Substitution : The pyridin-3-ylmethyl group in the target compound introduces a nitrogen atom, which may enhance hydrogen bonding or receptor interactions compared to purely phenyl-substituted analogs like N-(4-hydroxyphenethyl)acetamide .
  • Complex Substituents : Compounds with sulfonyl or piperazine groups (e.g., ) exhibit higher molecular weights and polarities, which could influence solubility and bioavailability.
Pharmacological Activities
  • Antimicrobial Activity : Chlorophenyl and morpholinyl-substituted acetamides (e.g., ) showed efficacy against bacterial and fungal strains, suggesting that the target compound’s pyridine moiety might similarly interact with microbial enzymes .
  • Anticancer Potential: Quinazoline-sulfonyl acetamides () demonstrated activity against HCT-1 and MCF-7 cancer cells, highlighting the role of electron-withdrawing groups in enhancing cytotoxicity .
  • Antiparasitic Activity : Thiazolidine-2,4-dione acetamides () displayed antileishmanial effects, indicating that heterocyclic substituents can broaden therapeutic applications .
Physicochemical Properties
  • Hydrogen Bonding: The pyridin-3-ylmethyl group may act as a hydrogen bond acceptor, a feature absent in non-heteroaromatic analogs like N-(4-fluorophenyl)acetamide derivatives ().

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